5-Methyl-1-oxa-3,9-diazaspiro[5.5]undecan-2-one
Description
5-Methyl-1-oxa-3,9-diazaspiro[5.5]undecan-2-one is a spirocyclic compound featuring a 1-oxa-3,9-diazaspiro[5.5]undecane scaffold with a methyl substitution at the 5-position. Its molecular formula is C₈H₁₄N₂O₂, with a molecular weight of 170.21 g/mol and a CAS registry number of 54981-11-2 . The compound has been investigated extensively as a core structure for developing CCR5 receptor antagonists, particularly in HIV therapy, due to its high binding affinity (IC₅₀ = 5.1 nM in CCR5-binding assays) and favorable pharmacokinetic properties (66% oral bioavailability, 4.19 h half-life in rats) .
Properties
Molecular Formula |
C9H16N2O2 |
|---|---|
Molecular Weight |
184.24 g/mol |
IUPAC Name |
5-methyl-1-oxa-3,9-diazaspiro[5.5]undecan-2-one |
InChI |
InChI=1S/C9H16N2O2/c1-7-6-11-8(12)13-9(7)2-4-10-5-3-9/h7,10H,2-6H2,1H3,(H,11,12) |
InChI Key |
AHTDPOZMLNIELW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNC(=O)OC12CCNCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1-oxa-3,9-diazaspiro[5.5]undecan-2-one typically involves the Prins cyclization reaction. The reaction conditions often include the use of methanesulfonic acid (MeSO₃H) as a catalyst and but-3-en-1-ol as a reactant .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the Prins cyclization reaction remains a viable approach for large-scale synthesis, given its efficiency and the ability to introduce diverse substituents .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1-oxa-3,9-diazaspiro[5.5]undecan-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur, especially at positions where the spiro ring is activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles such as sodium azide (NaN₃) in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield spirocyclic ketones, while reduction can produce spirocyclic alcohols .
Scientific Research Applications
5-Methyl-1-oxa-3,9-diazaspiro[5.5]undecan-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex spirocyclic compounds.
Biology: Investigated for its potential as an inhibitor of specific enzymes, such as soluble epoxide hydrolase (sEH).
Industry: Utilized in the development of new materials with unique mechanical and chemical properties.
Mechanism of Action
The mechanism by which 5-Methyl-1-oxa-3,9-diazaspiro[5.5]undecan-2-one exerts its effects involves its interaction with specific molecular targets. For instance, as an inhibitor of the MmpL3 protein, it disrupts the transport of essential lipids required for the survival of Mycobacterium tuberculosis . This inhibition occurs through binding to the active site of the protein, thereby blocking its function .
Comparison with Similar Compounds
Structural Analogs and Modifications
The 1-oxa-3,9-diazaspiro[5.5]undecan-2-one scaffold has been modified to explore structure-activity relationships (SAR). Key derivatives include:
Pharmacological and Pharmacokinetic Differences
- Potency : The 5-methyl variant exhibits superior CCR5 antagonism (IC₅₀ = 5.1 nM) compared to diazaspiro21 (IC₅₀ = 30 nM), highlighting the critical role of the methyl group in enhancing binding affinity .
- Bioavailability : The 5-methyl derivative demonstrates 66% oral bioavailability in rats, outperforming many analogs with bulkier substituents (e.g., fluorobenzoyl or benzyl groups), which may reduce absorption due to increased molecular weight and logP .
Key Research Findings
Scaffold Optimization : Replacement of the cyclic carbamate in the parent scaffold (1-oxa-3,9-diazaspiro[5.5]undecan-2-one) with alternative groups, such as alkyl or aryl chains, led to divergent biological activities. For example:
- 5-Ethyl substitution (C₉H₁₈N₂O₂) was prioritized for cardiovascular applications but lacked detailed antiviral data .
- Fluorobenzoyl-propyl derivatives showed reduced solubility but enhanced target selectivity in GPCR models .
Synthetic Accessibility : The 5-methyl compound is commercially available (e.g., American Elements, Enamine Ltd.), whereas analogs like 9-benzyl-3,9-diazaspiro[5.5]undecan-2-one require multi-step synthesis, limiting scalability .
Data Tables
Table 1: Pharmacokinetic and Physicochemical Properties
| Compound | Molecular Weight (g/mol) | logP | Bioavailability (%) | Half-Life (h) | IC₅₀ (nM) |
|---|---|---|---|---|---|
| 5-Methyl derivative | 170.21 | 1.19 | 66 | 4.19 | 5.1 |
| Diazaspiro21 | ~400 (estimated) | 4.1 | <50 | N/A | 30 |
| 9-[3-(p-Fluorobenzoyl)propyl] | 410.21 | 4.1 | N/A | N/A | N/A |
Table 2: Commercial Availability
| Compound | Supplier | Purity | CAS Number |
|---|---|---|---|
| 5-Methyl derivative | American Elements | ≥98% | 54981-11-2 |
| 9-Benzyl derivative | BLD Pharm Ltd. | 97% | 1708264-10-1 |
| 4-(3-Fluorobenzyl) derivative | BLD Pharm Ltd. | 97% | 1707379-01-8 |
Biological Activity
5-Methyl-1-oxa-3,9-diazaspiro[5.5]undecan-2-one, a compound with the CAS number 54981-12-3, belongs to a class of spirocyclic compounds that exhibit significant biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
The molecular formula of 5-Methyl-1-oxa-3,9-diazaspiro[5.5]undecan-2-one is , with a molecular weight of 184.236 g/mol. The structure features a spirocyclic arrangement that contributes to its unique biological properties.
| Property | Value |
|---|---|
| CAS Number | 54981-12-3 |
| Molecular Formula | C₉H₁₆N₂O₂ |
| Molecular Weight | 184.236 g/mol |
| LogP | 1.142 |
| PSA | 50.36 Ų |
1. Anticancer Activity
Research has indicated that compounds containing the diazaspiro[5.5]undecane framework can exhibit anticancer properties. A study highlighted the ability of related compounds to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific activity of 5-Methyl-1-oxa-3,9-diazaspiro[5.5]undecan-2-one in cancer models remains to be fully elucidated but shows promise based on structural analogs .
3. Obesity and Metabolic Disorders
The compound has been implicated in the treatment of obesity through mechanisms such as inhibition of acetyl-CoA carboxylase and antagonism against neuropeptide Y receptors, which are involved in appetite regulation . These activities indicate a potential role in managing metabolic disorders, particularly those related to obesity and insulin resistance.
4. Central Nervous System Effects
Preliminary studies suggest that diazaspiro compounds may influence central nervous system (CNS) disorders by modulating neurotransmitter systems. For instance, some derivatives exhibit activity at orexin receptors, which are involved in sleep-wake regulation and appetite control . However, further research is necessary to establish the efficacy and safety of these compounds in CNS applications.
Case Studies
Several studies have examined the pharmacological profiles of related diazaspiro compounds:
- Study on Obesity Treatment : A study evaluated several derivatives for their ability to modulate MCH-R1 (melanin-concentrating hormone receptor), finding binding affinities that support their use in obesity treatment .
- Antiviral Activity Assessment : Research on CCR5 antagonists derived from diazaspiro frameworks demonstrated effective inhibition of HIV entry in vitro, providing a basis for further development into therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
